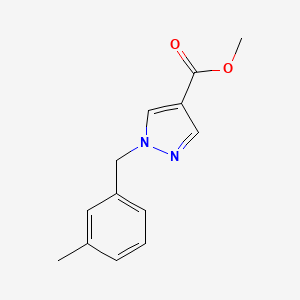

methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived ester with a 3-methylbenzyl substituent at the pyrazole nitrogen (position 1) and a methyl ester group at position 4. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol (calculated from , which describes the carboxylic acid analog, C₁₂H₁₂N₂O₂, MW 216.24 g/mol, plus the methyl ester group). The compound is utilized in medicinal chemistry and organic synthesis, particularly as a building block for heterocyclic systems .

Properties

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-4-3-5-11(6-10)8-15-9-12(7-14-15)13(16)17-2/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRLNOVSCFEKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloromethyl Enone-Based Cyclocondensation

A regiocontrolled approach involves trichloromethyl enones as precursors. For example, 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles are synthesized via cyclocondensation of trichloromethyl enones with arylhydrazines. The choice of hydrazine (free vs. hydrochloride) dictates regioselectivity:

Mechanistic Insight : The trichloromethyl group undergoes methanolysis to form the carboxyalkyl moiety. NMR and single-crystal X-ray (SCXR) analyses confirm regioisomeric structures.

Copper-Mediated Pyrazole Synthesis

Copper catalysts enable pyrazole formation from 2,3-allenoates or 2-alkynoates. For instance, ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate is prepared via cyclization promoted by Na2CO3/K2CO3. This method avoids regioisomer formation by using phase-separation techniques.

Typical Procedure :

-

React 2,3-allenoate with arylhydrazine in benzonitrile.

-

Add Cu(OAc)₂ (2 equiv) and heat to 120°C.

Alkylation of Pre-Formed Pyrazole Esters

N-Alkylation of Methyl 1H-Pyrazole-4-Carboxylate

Alkylation at the pyrazole N1 position is achieved using 3-methylbenzyl halides. For example:

-

Substrate : Methyl 1H-pyrazole-4-carboxylate.

-

Alkylating Agent : 3-Methylbenzyl bromide.

Yield : 74–82% after column chromatography.

Optimization : Montmorillonite K10 as a solid acid catalyst in solvent-free conditions enhances efficiency (74% yield).

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction times. A study demonstrated 85% yield in 30 minutes using:

Hydrolysis and Esterification Strategies

Hydrolysis of Trichloromethyl Intermediates

Trichloromethylpyrazoles undergo methanolysis to form carboxylates. For example:

Key Factor : Electron-withdrawing groups (e.g., NO2) hinder methanolysis, requiring extended reaction times (72 h).

Acid-Catalyzed Esterification

Carboxylic acid intermediates (e.g., 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid) are esterified using methanol and H2SO4.

Conditions :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Control

Purification Techniques

-

Column Chromatography : Essential for separating regioisomers (e.g., hexanes/EtOAc eluent).

-

Recrystallization : Ethanol/water mixtures (35–65%) purify final products.

Industrial-Scale Considerations

Patent CN111362874B outlines a two-step process for analogous compounds:

-

Substitution/Hydrolysis : React α,β-unsaturated esters with difluoroacetyl halides.

-

Condensation/Cyclization : Use methylhydrazine and NaI/KI catalysts.

Yield : 75–79% with HPLC purity ≥99.5%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and demonstrate cytotoxicity against various human cell lines . The ability to modify the pyrazole structure allows for the development of targeted therapies against specific cancer types.

Anti-inflammatory Effects

In addition to anticancer activities, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit specific enzymes involved in inflammatory pathways, making them candidates for developing new anti-inflammatory drugs . The mechanism often involves the interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in creating novel drugs and materials. The versatility of this compound allows chemists to explore various synthetic routes, leading to diverse applications in pharmaceuticals and agrochemicals.

Synthesis Methodologies

The synthesis typically involves multi-step processes, starting from readily available precursors. For example, one common method includes the condensation of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. This synthetic flexibility enhances its utility in research and development.

Material Science

Development of New Materials

Recent studies have also investigated the potential of this compound in material science. Its unique electronic and optical properties make it a candidate for developing advanced materials used in electronics and photonics . The exploration of these properties could lead to innovative applications in sensors and other electronic devices.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated the synthesis of pyrazole derivatives and their evaluation for anticancer activity against colorectal carcinoma cells. The results indicated that certain derivatives exhibited superior cytotoxic effects compared to standard treatments, highlighting the potential of this compound as a precursor for developing effective anticancer agents .

Case Study 2: Anti-inflammatory Applications

Research on pyrazole derivatives has shown their effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes. Compounds derived from this compound were tested for their ability to modulate inflammatory responses in vitro, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Methyl 1-(4-Bromobenzyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₂H₁₁BrN₂O₂

- Molecular Weight : 295.14 g/mol

- Key Difference : A bromine atom replaces the methyl group on the benzyl ring (para position).

Ethyl 1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Key Difference : Methoxy group (electron-donating) at the para position of the benzyl ring and an ethyl ester.

- Impact : The methoxy group enhances lipophilicity and metabolic stability compared to the methyl-substituted analog. The ethyl ester may slightly increase steric bulk compared to the methyl ester .

Modifications on the Pyrazole Core

Methyl 1-(3-Methoxybenzyl)-3-(Thiomorpholinosulfonyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₇H₂₁N₃O₅S₂

- Molecular Weight : 411.5 g/mol

- Key Difference: A thiomorpholinosulfonyl group at position 3 of the pyrazole.

- Impact: The sulfonyl group introduces strong electron-withdrawing effects, polarizing the pyrazole ring and increasing solubility in polar solvents.

Methyl 3-Amino-1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- Key Difference: Amino group at position 3 of the pyrazole.

- Impact: The amino group enables participation in hydrogen bonding and coordination chemistry, enhancing interactions with biological targets such as metalloenzymes .

Hybrid Heterocyclic Systems

Ethyl 1-(4-Alkyl-3-Oxo-3,4-Dihydroquinoxalin-2-yl)-1H-Pyrazole-4-Carboxylate

- Structure: Pyrazole fused to a quinoxaline ring.

- Key Difference: The pyrazole is linked to a bicyclic quinoxaline system.

- Impact : The extended π-system increases planarity, favoring intercalation into DNA or RNA, which is relevant for anticancer drug design .

Methyl 1-(4-Cyano-1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Molecular Formula : C₁₅H₁₁FN₆O₂

- Molecular Weight : 326.29 g/mol

- Key Difference: Triazole-pyrazole hybrid with fluorobenzyl and cyano groups.

- The fluorine atom improves metabolic stability and membrane permeability .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|

| Methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 230.26 | 3-Methylbenzyl, methyl ester |

| Methyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₁BrN₂O₂ | 295.14 | 4-Bromobenzyl |

| Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | C₁₇H₂₁N₃O₅S₂ | 411.50 | 3-Methoxybenzyl, sulfonyl group |

| Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 4-Methoxybenzyl, ethyl ester |

Biological Activity

Methyl 1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for conferring various pharmacological properties. The molecular formula is , with a molecular weight of approximately 219.25 g/mol. The presence of the methylbenzyl substituent enhances its lipophilicity, potentially improving its bioavailability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anti-cancer properties.

- Receptor Interaction : It can interact with various receptors, potentially modulating signal transduction pathways critical for cell proliferation and survival.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

1. Antifungal Properties

This compound has been investigated for its role as a fungicide. Its derivatives have demonstrated effectiveness against various fungal pathogens by inhibiting succinate dehydrogenase, an enzyme crucial for fungal respiration. This inhibition leads to energy disruption within fungal cells, resulting in cell death .

2. Anti-inflammatory Effects

Studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It has been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .

- In Vivo Studies : Animal models have shown promising results, where administration of the compound led to reduced tumor growth and improved survival rates in treated groups compared to controls .

Case Study 1: Antifungal Efficacy

A study conducted on the efficacy of this compound against Candida albicans revealed that it inhibited fungal growth at concentrations as low as 5 µg/mL. The mechanism was attributed to the inhibition of succinate dehydrogenase activity, leading to compromised mitochondrial function .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

Sample Preparation : Dissolve the compound in buffers (pH 2–12) and store at 25°C/40°C.

Analysis : Monitor degradation via HPLC at 0, 7, 14, and 30 days.

Key Finding : The compound is stable at pH 4–8 but hydrolyzes to the carboxylic acid under strongly acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.